molecular formula C14H12N2 B1329572 5,6-Dimethyl-1,10-phenanthroline CAS No. 3002-81-1

5,6-Dimethyl-1,10-phenanthroline

Cat. No. B1329572
CAS RN: 3002-81-1
M. Wt: 208.26 g/mol
InChI Key: BRPQDJPJBCQFSR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,10-phenanthroline is a chemical compound with the molecular formula C14H12N2 . It forms iron(II)-phenanthroline complexes and their gas-phase stabilities have been investigated in an electrospray ionization mass spectrometer .


Synthesis Analysis

5,6-Dimethyl-1,10-phenanthroline has been employed as a ligand in the preparation of novel tetrahedral copper(I) mixed-ligand complexes . It can also be synthesized from 5,6-dimethylquinolin-8-amine and Glycerol .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-1,10-phenanthroline is available as a 2D Mol file or as a computed 3D SD file . The N—C—C—N torsion angle is close to the ideal value of 0° as expected .


Chemical Reactions Analysis

5,6-Dimethyl-1,10-phenanthroline forms complexes with transition metals, leading to the catalytic oxidation of NADH at low overpotential . It has also been used in the synthesis of platinum(IV) derivatives .


Physical And Chemical Properties Analysis

5,6-Dimethyl-1,10-phenanthroline has a molecular weight of 208.2585 . Its melting point is 266-269 °C (lit.) .

Scientific Research Applications

DNA Binding and Biological Activity

  • Platinum(II) Complexes Incorporating 5,6-Dimethyl-1,10-phenanthroline : Studies on platinum(II) complexes that include 5,6-dimethyl-1,10-phenanthroline have demonstrated significant biological activity, particularly against L1210 Murine leukemia cells. These compounds show varying cytotoxicities based on their structure, with some methylated derivatives displaying greater biological activity compared to others (Brodie, Collins, & Aldrich-Wright, 2004).

Antitumor Agents

  • Multimodal Mechanism of Action in Antitumor Agents : Research indicates that certain platinum antitumor agents containing 5,6-dimethyl-1,10-phenanthroline display potent cytotoxic effects in cancer cells through a multimodal mechanism of action. This includes DNA damage, mitochondrial membrane potential reduction, and changes in the organization of the cytoskeleton (Kostrhunova et al., 2019).

Molecular Self-Assembly

  • Self-Assembled Monolayers on Gold Substrates : The compound has been used in the formation of self-assembled monolayers on gold substrates. This involves the intercalation of the phenanthrolyl group directly into the stacks, showcasing its potential in nanotechnology applications (Domínguez, Echegoyen, Cunha, & Tao, 1998).

Interaction with Other Compounds

  • Interactions with L-glutathione and L-methionine : The interaction of certain platinum(II)-based DNA intercalators containing 5,6-dimethyl-1,10-phenanthroline with reduced L-glutathione and L-methionine has been studied, providing insights into their degradation and potential biological implications (Kemp, Wheate, Pisani, & Aldrich-Wright, 2008).

Electrochemical and Spectroscopic Properties

  • Electrochemical and Spectroscopic Characterization : The compound's properties have been characterized using various techniques like mass spectrometry and NMR, revealing its potential in the development of electrochemical sensors (Nycz et al., 2019).

DNA Binding of Ruthenium(II) Complexes

  • Role in DNA Binding : Studies on mixed ligand Ruthenium(II) complexes have revealed that the hydrophobicity of 5,6-dimethyl-1,10-phenanthroline plays a critical role in DNA binding, affecting the affinity and interaction modes with DNA (Maheswari et al., 2006).

Conformational Transitions in DNA

  • Inducing Conformational Transitions in DNA : The compound has been shown to induce a significant conformational transition from B to Z DNA, highlighting its potential in understanding and manipulating DNA structures (Mahadevan & Palaniandavar, 1998).

properties

IUPAC Name

5,6-dimethyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-9-10(2)12-6-4-8-16-14(12)13-11(9)5-3-7-15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQDJPJBCQFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C3=C1C=CC=N3)N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062772
Record name 1,10-Phenanthroline, 5,6-dimethyl-
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream-colored solid; [Alfa Aesar MSDS]
Record name 5,6-Dimethyl-1,10-phenanthroline
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Product Name

5,6-Dimethyl-1,10-phenanthroline

CAS RN

3002-81-1
Record name 5,6-Dimethyl-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 5,6-dimethyl-
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Record name 1,10-Phenanthroline, 5,6-dimethyl-
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Record name 1,10-Phenanthroline, 5,6-dimethyl-
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Record name 5,6-dimethyl-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
910
Citations
AN Wein, AT Stockhausen, KI Hardcastle… - Journal of Inorganic …, 2011 - Elsevier
A gold(III) complex possessing 5,6-dimethyl-1,10-phenanthroline (5,6DMP) was synthesized and fully characterized using standard spectroscopic techniques, as well as X-ray …
Number of citations: 69 www.sciencedirect.com
S Mahadevan, M Palaniandavar - Inorganic chemistry, 1998 - ACS Publications
The interaction of 1:2 copper(II) complexes of 1,10-phenanthroline (OP) and variously methyl-substituted phenanthrolines with calf thymus DNA has been investigated by viscometry …
Number of citations: 158 pubs.acs.org
PU Maheswari, V Rajendiran, M Palaniandavar… - Inorganica Chimica …, 2006 - Elsevier
A series of mixed ligand Ru(II) complexes of 5,6-dimethyl-1,10-phenanthroline (5,6-dmp) as primary ligand and 1,10-phenanthroline (phen), 2,2′-bipyridine (bpy), pyridine (py) and NH …
Number of citations: 54 www.sciencedirect.com
L Eimer, AI Medalia - Journal of the American Chemical Society, 1952 - ACS Publications
Exchange reactions which proceed via transfer of an electron are of interest as a simple, symmetrical class of oxidation-reduction reactions. Uncertainties as to the states of complexing, …
Number of citations: 15 pubs.acs.org
KA McGee, BJ Marquardt, KR Mann - Inorganic chemistry, 2008 - ACS Publications
The complex [Ru(5,6-Me 2 Phen) 3 ]tfpb 2 has been examined as a solid-state benzene and oxygen sensor. The crystalline solid undergoes a reversible vapochromic shift of the …
Number of citations: 55 pubs.acs.org
SS Rozenel - Acta Crystallographica Section E: Structure Reports …, 2013 - scripts.iucr.org
In the title compound, C14H12N2, the N⋯N distance is 2.719 (1) Å. The N—C—C—N torsion angle [0.9 (1)] is close to the ideal value of 0 as expected. Bond lengths and angles are …
Number of citations: 2 scripts.iucr.org
GF Smith, WW Brandt - Analytical Chemistry, 1949 - ACS Publications
The spectrophotometric constants and conformance to Beer’s law of 5, 6-di-methyl-1, 10-phenanthroline ferrous sulfate have been demonstrated. Its formal oxidation potential in 1 F …
Number of citations: 30 pubs.acs.org
A Liu, J Anzai - Analytical chemistry, 2004 - ACS Publications
A poly(4-vinylpyridine) (PVP) derivative bearing redox-active osmium complexes, PVP-[Os(5,6-dmphen) 2 Cl] 2+ (5,6-dmphen = 5,6-dimethyl-1,10-phenanthroline), was employed as a …
Number of citations: 75 pubs.acs.org
L Gasque, R Moreno-Esparza… - … Section C: Crystal …, 1999 - scripts.iucr.org
The CuII ion of the title complex,(5, 6-dimethyl-l, 10-phenanthroline-N, N')(2-formylphenolato-O, O')(nitrato-O) copper (II),[Cu (C7 H5 02)(NO3)(ClaH 12N2)], displays a slightly distorted …
Number of citations: 10 scripts.iucr.org
RJ Watts, MJ Brown, BG Griffith… - Journal of the American …, 1975 - ACS Publications
Luminescence decay curves of m-dichloro-l, 10-phenanthroline-5, 6-dimethyl-l, 10-phenanthrolineindium (III) chloride have been determined as a function of emission wavelength. A two…
Number of citations: 39 pubs.acs.org

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